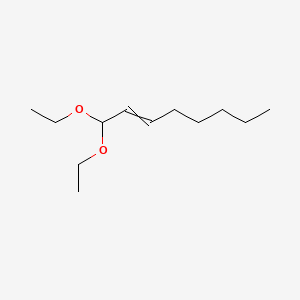
2-(3,5-Dimethylisoxazol-4-yl)quinoline-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dimethylisoxazol-4-yl)quinoline-4-carboxylic Acid is a compound that features a quinoline core substituted with a 3,5-dimethylisoxazole moiety at the 2-position and a carboxylic acid group at the 4-position
Preparation Methods
The synthesis of 2-(3,5-Dimethylisoxazol-4-yl)quinoline-4-carboxylic Acid typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cycloaddition reaction involving an alkyne and a nitrile oxide.
Quinoline Synthesis: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin with a methyl ketone in the presence of a base.
Coupling Reaction: The final step involves coupling the 3,5-dimethylisoxazole with the quinoline derivative.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
2-(3,5-Dimethylisoxazol-4-yl)quinoline-4-carboxylic Acid undergoes various chemical reactions:
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3,5-Dimethylisoxazol-4-yl)quinoline-4-carboxylic Acid has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as a bromodomain inhibitor, which can modulate gene expression by interacting with acetylated lysines on histones.
Biological Research: It has applications in studying protein-ligand interactions, particularly in the context of epigenetic regulation.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylisoxazol-4-yl)quinoline-4-carboxylic Acid involves its interaction with specific molecular targets:
Bromodomains: The compound acts as an acetyl-lysine mimetic, binding to bromodomains and inhibiting their interaction with acetylated histones.
Epigenetic Regulation: By inhibiting bromodomains, the compound can modulate gene expression, potentially leading to antiproliferative and anti-inflammatory effects.
Comparison with Similar Compounds
2-(3,5-Dimethylisoxazol-4-yl)quinoline-4-carboxylic Acid can be compared with other similar compounds:
2-(1,1′-Biphenyl-4-yl)quinoline-4-carboxylic Acid: This compound also features a quinoline core but with a biphenyl substituent, showing antiviral activity.
3,5-Dimethylisoxazole Derivatives: These compounds share the isoxazole ring and have been studied for various biological activities, including antifungal and anticancer properties.
Properties
Molecular Formula |
C15H12N2O3 |
|---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C15H12N2O3/c1-8-14(9(2)20-17-8)13-7-11(15(18)19)10-5-3-4-6-12(10)16-13/h3-7H,1-2H3,(H,18,19) |
InChI Key |
OUAGTOSCPPLDKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


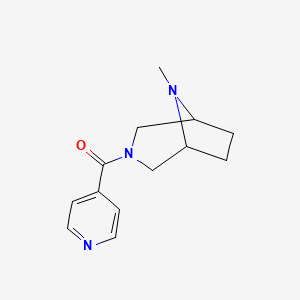
![Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl-](/img/structure/B13941321.png)
![2-ethyl-6-benzyl-2,6-Diazaspiro[3.4]octane](/img/structure/B13941326.png)
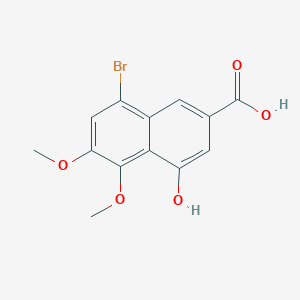
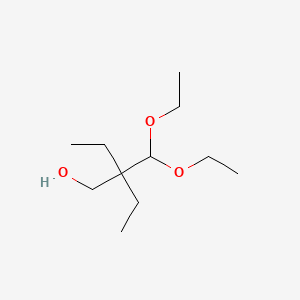
![5-Chloro-2-({[(3-chloro-4-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13941337.png)
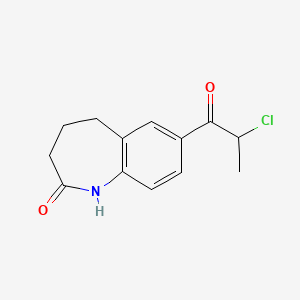
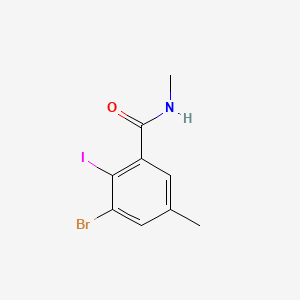

![6-(2-Chloro-6-fluorobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13941365.png)
![trans-4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)cyclohexanol](/img/structure/B13941371.png)
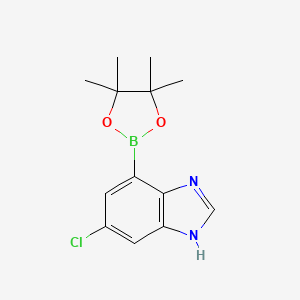
![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-methoxynicotinate](/img/structure/B13941383.png)
